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BOSTON, MA – This technical guide provides an in-depth analysis of the research and

subsequent discontinuation of tovinontrine (IMR-687) for the treatment of sickle cell disease

(SCD). Developed by Imara Inc., tovinontrine, a selective phosphodiesterase-9 (PDE9)

inhibitor, showed initial promise in preclinical and early clinical studies but ultimately failed to

demonstrate significant efficacy in a pivotal Phase 2b trial. This document, intended for

researchers, scientists, and drug development professionals, details the scientific rationale,

experimental protocols, and clinical data that led to this outcome.

Introduction: The Rationale for PDE9 Inhibition in
Sickle Cell Disease
Sickle cell disease is a genetic blood disorder characterized by the polymerization of

hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling,

hemolysis, vaso-occlusion, and chronic inflammation. The standard-of-care therapy,

hydroxyurea, is thought to exert its beneficial effects, in part, by increasing levels of cyclic

guanosine monophosphate (cGMP), a signaling molecule that can induce the production of

fetal hemoglobin (HbF), a potent inhibitor of HbS polymerization.[1]

Tovinontrine was developed as a highly selective and potent small molecule inhibitor of PDE9,

an enzyme that degrades cGMP.[2][3][4] By inhibiting PDE9, tovinontrine was designed to

increase intracellular cGMP levels, thereby stimulating HbF production, reducing RBC sickling,
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and mitigating the inflammatory cascade and cell adhesion processes that contribute to vaso-

occlusive crises (VOCs).[2][5][6]

Mechanism of Action: The cGMP Signaling Pathway
The proposed mechanism of action for tovinontrine centered on the potentiation of the nitric

oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a crucial role in vascular

homeostasis and is known to be dysfunctional in SCD.
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Figure 1. Tovinontrine's Proposed Mechanism of Action.
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Preclinical Research and Findings
In Vitro Studies
Experimental Protocol:

Cell Lines: Human erythroleukemia cell lines K562 and UT-7 were utilized to assess the

impact of tovinontrine on cGMP and HbF production.[7]

Primary Cells: CD34+ hematopoietic progenitor cells were isolated from the peripheral blood

or bone marrow of SCD patients and cultured in a two-phase liquid system to induce

erythroid differentiation.[7]

Treatment: Cells were incubated with varying concentrations of tovinontrine or hydroxyurea

for up to 72 hours.[1][7]

Endpoints: cGMP levels were measured by ELISA, and HbF expression was quantified by

ELISA and flow cytometry (F-cells).[1][7]

Key Findings:

Tovinontrine dose-dependently increased cGMP and HbF levels in both K562 and UT-7 cell

lines.[7]

In differentiated CD34+ cells from SCD patients, tovinontrine significantly increased the

percentage of HbF-positive cells (F-cells).[7]

In Vivo Studies in a Sickle Cell Disease Mouse Model
Experimental Protocol:

Animal Model: The Townes transgenic mouse model, which expresses human alpha-,

gamma-, and sickle beta-globin genes (HbSS), was used. This model recapitulates many of

the hematological and pathological features of human SCD.

Treatment: HbSS mice were treated with daily oral doses of tovinontrine (30 mg/kg),

hydroxyurea (100 mg/kg), or vehicle for 30 days.[1][7]

Endpoints:
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Hematological Parameters: HbF levels, percentage of sickled RBCs, and markers of

hemolysis (plasma-free hemoglobin, bilirubin, LDH) were measured.[1][7]

Inflammation: White blood cell (WBC) counts were assessed.[1][7]

Vaso-occlusion: Microvascular stasis was quantified in dorsal skin-fold chambers following

exposure to hypoxic conditions.[7]

Key Findings:

Parameter Vehicle Control
Tovinontrine (30
mg/kg/day)

Hydroxyurea (100
mg/kg/day)

F-cells (%) 8.4% 27.3% (p<0.001) 29.3%

Sickled RBCs (%) 56.3% 24.4% (p<0.0001) 28.8%

WBC Count Elevated Reduced Reduced

Microvascular Stasis High Reduced Reduced

Hemolysis Markers Elevated Reduced Reduced

Table 1. Summary of Preclinical In Vivo Data in Townes Mouse Model.[1][7]

Clinical Development Program
Phase 2a Clinical Trial (NCT03401112)
Experimental Protocol:

Study Design: A randomized, double-blind, placebo-controlled trial in adult patients with

SCD.[8]

Patient Population: Included patients on a stable dose of hydroxyurea and those not on

hydroxyurea.[8]

Treatment: Patients received escalating doses of tovinontrine (up to 200 mg daily) or

placebo for up to 24 weeks.[9]
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Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included

changes in F-cells, HbF, and the annualized rate of VOCs.[8][9]

Key Findings:

Tovinontrine was generally well-tolerated, both as a monotherapy and in combination with

hydroxyurea.[3]

In a completers analysis, the high-dose group showed a relative increase in F-cell

percentage of 13.3% from baseline.

A 25% lower rate of VOCs was observed in the tovinontrine monotherapy group compared

to placebo.

Phase 2a Open-Label Extension (OLE) Trial
Experimental Protocol:

Study Design: A long-term safety and tolerability study for patients who completed the Phase

2a trial.[3]

Treatment: All patients received tovinontrine, with doses escalating up to 400 mg daily.[3]

Key Findings (at 12 months):

The median annualized VOC rate was reduced by 38% in subjects who were previously in

the placebo group of the Phase 2a trial (from 5.0 to 3.1 per year).[3]

The low median annualized VOC rate for patients who had received tovinontrine in the

Phase 2a trial was maintained.[3]

22% of evaluable subjects had an absolute increase in HbF greater than 3%.[3]

47% of subjects had an absolute increase in F-cells greater than 6%.[3]

The Ardent Phase 2b Clinical Trial (NCT04474314) and
Discontinuation
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Experimental Protocol:

Study Design: A global, randomized, double-blind, placebo-controlled, multicenter study.[6]

[10]

Patient Population: Approximately 115 adult patients with SCD.[6]

Treatment: Patients were randomized to receive a low dose (200 mg or 300 mg) or a high

dose (300 mg or 400 mg) of tovinontrine, or placebo, once daily for 52 weeks.[5][10]

Endpoints: The primary efficacy endpoint was the annualized rate of VOCs in the high-dose

group compared to placebo. A key secondary endpoint was the proportion of patients with an

HbF response (absolute increase of at least 3%).[6][10]
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Figure 2. Tovinontrine's Clinical Development and Discontinuation Pathway.
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Interim Analysis and Key Findings: An interim analysis of the Ardent trial led to the

discontinuation of tovinontrine development for SCD.[2][4][10]

Endpoint Placebo Tovinontrine (High Dose)

Median Annualized VOC Rate 2.02 1.89

HbF Response No significant difference No significant difference

Table 2. Key Interim Results from the Ardent Phase 2b Trial.[5]

The interim results showed no significant difference in the median annualized rate of VOCs

between the high-dose tovinontrine group and the placebo group. There was also no

meaningful benefit observed in HbF response.[11] While the drug was generally well-tolerated,

the lack of efficacy on the primary endpoint led Imara to halt the trial and discontinue further

development of tovinontrine for SCD and beta-thalassemia.[7][10]

Conclusion
The journey of tovinontrine for the treatment of sickle cell disease highlights the challenges

inherent in drug development, particularly for complex genetic disorders. While the scientific

rationale for PDE9 inhibition was sound and supported by promising preclinical and early

clinical data, the pivotal Phase 2b Ardent trial failed to demonstrate a clinically meaningful

benefit over placebo. The discontinuation of tovinontrine underscores the importance of

robust, well-controlled clinical trials in validating novel therapeutic approaches. The data and

insights gained from the tovinontrine program, however, contribute to the broader

understanding of the cGMP pathway in SCD and will inform future research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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